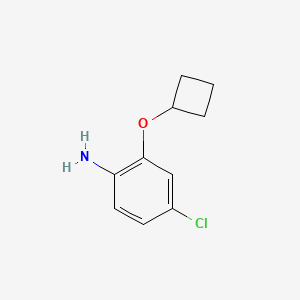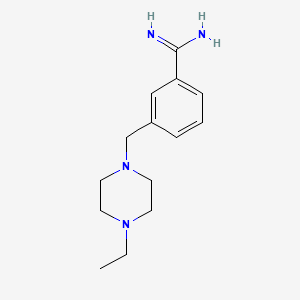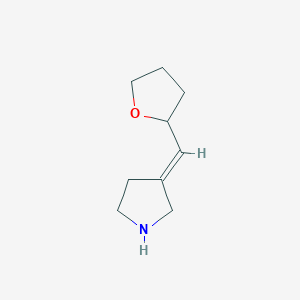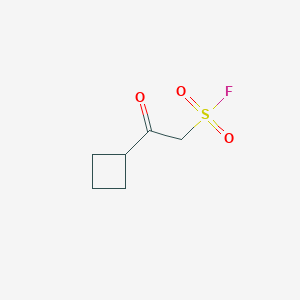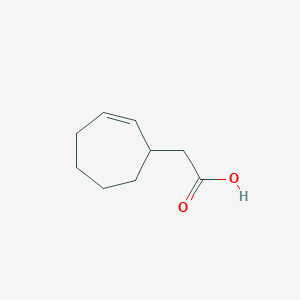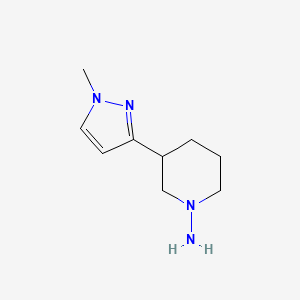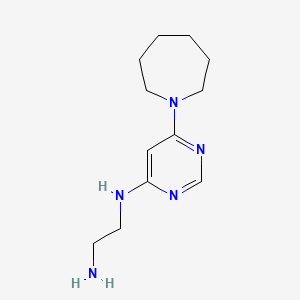
(R)-Pyrrolidine-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Pyrrolidine-3-thiol is a chiral sulfur-containing heterocyclic compound. It is characterized by a five-membered ring structure with a thiol group attached to the third carbon atom. This compound is of significant interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Pyrrolidine-3-thiol typically involves the use of chiral starting materials or chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the reduction of a corresponding pyrrolidinone derivative using a thiolating agent under controlled conditions. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as lithium aluminum hydride (LiAlH4) to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of ®-Pyrrolidine-3-thiol may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
®-Pyrrolidine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiolates.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiolates.
Substitution: Alkyl or acyl derivatives of ®-Pyrrolidine-3-thiol.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-Pyrrolidine-3-thiol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis, where it can be used to introduce chirality into target molecules.
Biology
In biological research, ®-Pyrrolidine-3-thiol is studied for its potential as a biochemical probe. Its thiol group can interact with various biomolecules, making it useful for studying protein-ligand interactions and enzyme mechanisms.
Medicine
In medicine, ®-Pyrrolidine-3-thiol is explored for its potential therapeutic applications. Its ability to modulate biological pathways through its thiol group interactions makes it a candidate for drug development, particularly in targeting oxidative stress-related diseases.
Industry
In the industrial sector, ®-Pyrrolidine-3-thiol is used in the production of specialty chemicals and materials. Its unique reactivity allows for the development of novel compounds with specific properties.
Mécanisme D'action
The mechanism of action of ®-Pyrrolidine-3-thiol involves its thiol group, which can form covalent bonds with various molecular targets. This interaction can modulate the activity of enzymes and proteins, influencing biological pathways. The compound’s chiral nature also allows for selective interactions with specific enantiomers of target molecules, enhancing its specificity and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2-thiol: Similar structure but with the thiol group on the second carbon.
Pyrrolidine-4-thiol: Thiol group on the fourth carbon.
Thioproline: A thiol-containing derivative of proline.
Uniqueness
®-Pyrrolidine-3-thiol is unique due to its specific placement of the thiol group on the third carbon, which imparts distinct reactivity and interaction profiles compared to its isomers. This unique positioning allows for selective and specific interactions in both chemical and biological contexts, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C4H9NS |
|---|---|
Poids moléculaire |
103.19 g/mol |
Nom IUPAC |
(3R)-pyrrolidine-3-thiol |
InChI |
InChI=1S/C4H9NS/c6-4-1-2-5-3-4/h4-6H,1-3H2/t4-/m1/s1 |
Clé InChI |
TZVFQFLWFZUIQS-SCSAIBSYSA-N |
SMILES isomérique |
C1CNC[C@@H]1S |
SMILES canonique |
C1CNCC1S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



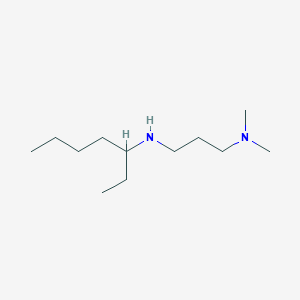
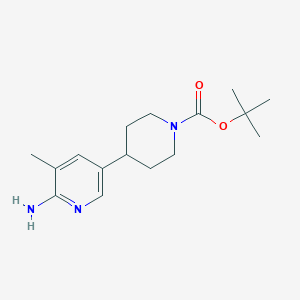
![N-[(5-bromo-2-methoxyphenyl)methyl]-2-fluoroaniline](/img/structure/B15277615.png)
